N-(2,6-diethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2,6-diethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of thiazine derivatives. Thiazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide derivatives, followed by reactions with trimethyl orthoacetate to form the thiazine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using more efficient catalysts, scalable reaction conditions, and continuous flow processes to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2,6-diethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or modulate ion channels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives such as:
- 1,2,4-benzothiadiazine-1,1-dioxide
- 2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide
Uniqueness
N-(2,6-diethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific substitution pattern and the presence of the carboxamide group.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-4-16-9-8-10-17(5-2)23(16)25-24(27)18-13-14-21-20(15-18)19-11-6-7-12-22(19)30(28,29)26(21)3/h6-15H,4-5H2,1-3H3,(H,25,27) |
InChI Key |
SFJUBRDLWVHPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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